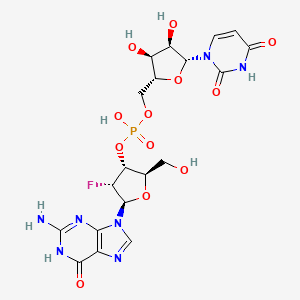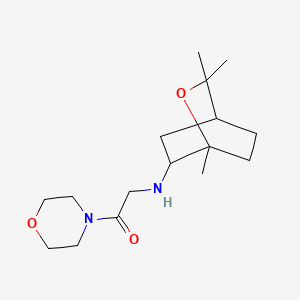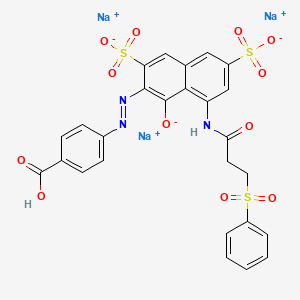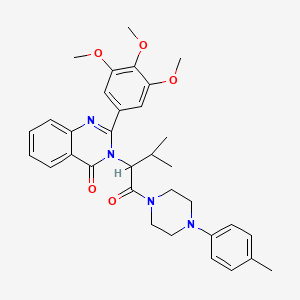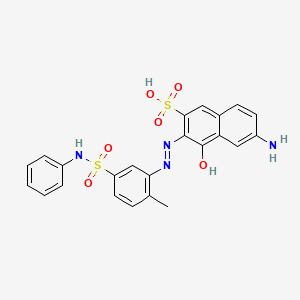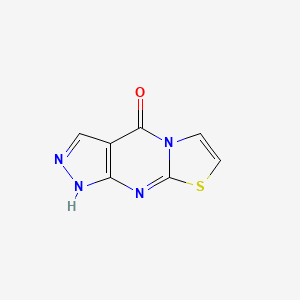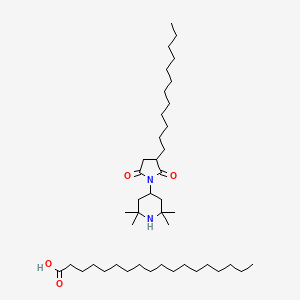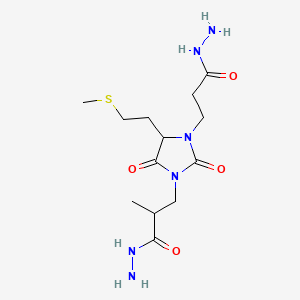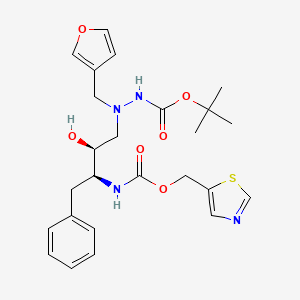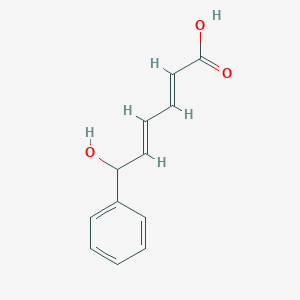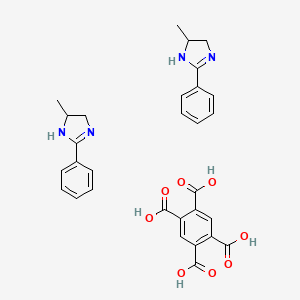
Einecs 281-843-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of 4,5-Dihydro-4-methyl-2-phenyl-1H-imidazole 1,2,4,5-benzenetetracarboxylate involves synthetic routes that typically include the reaction of benzene-1,2,4,5-tetracarboxylic acid with 4,5-dihydro-4-methyl-2-phenyl-1H-imidazole . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4,5-Dihydro-4-methyl-2-phenyl-1H-imidazole 1,2,4,5-benzenetetracarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-4-methyl-2-phenyl-1H-imidazole 1,2,4,5-benzenetetracarboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-4-methyl-2-phenyl-1H-imidazole 1,2,4,5-benzenetetracarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4,5-Dihydro-4-methyl-2-phenyl-1H-imidazole 1,2,4,5-benzenetetracarboxylate can be compared with similar compounds such as:
Eigenschaften
CAS-Nummer |
84041-63-4 |
|---|---|
Molekularformel |
C30H30N4O8 |
Molekulargewicht |
574.6 g/mol |
IUPAC-Name |
benzene-1,2,4,5-tetracarboxylic acid;5-methyl-2-phenyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/2C10H12N2.C10H6O8/c2*1-8-7-11-10(12-8)9-5-3-2-4-6-9;11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h2*2-6,8H,7H2,1H3,(H,11,12);1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
InChI-Schlüssel |
TVUGXTMTWUPUGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN=C(N1)C2=CC=CC=C2.CC1CN=C(N1)C2=CC=CC=C2.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



